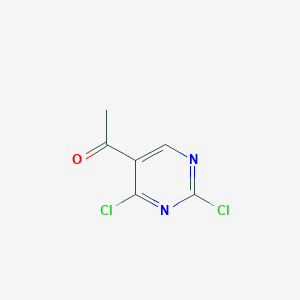

1-(2,4-Dichloropyrimidin-5-YL)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dichloropyrimidin-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c1-3(11)4-2-9-6(8)10-5(4)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPFSUBPAKSGQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611872 | |

| Record name | 1-(2,4-Dichloropyrimidin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871254-62-5 | |

| Record name | 1-(2,4-Dichloropyrimidin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-dichloropyrimidin-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-(2,4-Dichloropyrimidin-5-YL)ethanone (CAS 871254-62-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling protocols, and potential applications of 1-(2,4-Dichloropyrimidin-5-YL)ethanone, a key intermediate in pharmaceutical synthesis.

Chemical and Physical Properties

This compound is a yellow liquid under standard conditions.[1] It is characterized by the following properties:

| Property | Value | Source |

| CAS Number | 871254-62-5 | |

| Molecular Formula | C₆H₄Cl₂N₂O | |

| Molecular Weight | 191.01 g/mol | |

| Appearance | Yellow liquid | [1] |

| Purity | ≥99% (typical) | |

| Boiling Point (Predicted) | 268.9 ± 20.0 °C | [1] |

| Density (Predicted) | 1.454 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -4.70 ± 0.29 | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Spectroscopic Data

While experimental spectra are not publicly available, predicted Nuclear Magnetic Resonance (NMR) data provides valuable insight for structural confirmation.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.9 | s | 1H | Pyrimidine H-6 |

| ~2.7 | s | 3H | -C(O)CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~195 | C=O |

| ~163 | Pyrimidine C-2 |

| ~160 | Pyrimidine C-4 |

| ~158 | Pyrimidine C-6 |

| ~125 | Pyrimidine C-5 |

| ~30 | -CH₃ |

Synthesis and Reactivity

The reactivity of the two chlorine atoms on the pyrimidine ring is a key feature of this molecule. The chlorine at the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position, especially when the C5 position is substituted with an electron-withdrawing group like the acetyl group in this compound. However, specific reaction conditions and the nature of the nucleophile can influence the regioselectivity of substitution reactions. This differential reactivity allows for sequential and selective functionalization of the pyrimidine core, a crucial aspect in the construction of complex molecular architectures for drug discovery. For instance, 2,4-dichloropyrimidine is a known precursor in the synthesis of the VEGFR inhibitor, Pazopanib.[2]

A potential synthetic workflow for the preparation and subsequent functionalization of this compound is outlined below.

References

An In-depth Technical Guide to 1-(2,4-Dichloropyrimidin-5-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 1-(2,4-dichloropyrimidin-5-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Molecular Structure and Properties

This compound is a substituted pyrimidine featuring two chlorine atoms at the 2 and 4 positions and an acetyl group at the 5 position. The presence of the electron-withdrawing chloro and acetyl groups on the pyrimidine ring suggests its potential as a versatile intermediate for the synthesis of more complex molecules with potential biological activity.

Key Identifiers and Physicochemical Properties

A summary of the key identifiers and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, characterization, and potential formulation in research and development settings.

| Property | Value | Reference |

| CAS Number | 871254-62-5 | [1][2][3] |

| Molecular Formula | C₆H₄Cl₂N₂O | [4] |

| Molecular Weight | 191.01 g/mol | [4] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2,4-dichloro-5-acetylpyrimidine, 1-(2,4-Dichloro-5-pyrimidinyl)ethanone | [5] |

| Predicted Boiling Point | 268.9 ± 20.0 °C | [5] |

| Predicted Density | 1.454 ± 0.06 g/cm³ | [5] |

| Appearance | Yellow liquid (predicted) | [5] |

Table 1: Key Identifiers and Physicochemical Properties. This table summarizes the fundamental chemical identifiers and predicted physical properties of this compound.

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. While specific experimental spectra for this compound are not publicly available in detail, commercial suppliers indicate the availability of proton Nuclear Magnetic Resonance (¹H NMR), Infrared (IR), and Mass Spectrometry (MS) data.[1] This information is vital for confirming the identity and purity of the synthesized compound.

Expected Spectroscopic Features

Based on the molecular structure, the following spectral characteristics can be anticipated:

| Spectroscopic Technique | Expected Features |

| ¹H NMR | A singlet in the aromatic region corresponding to the proton at the 6-position of the pyrimidine ring. A singlet in the aliphatic region corresponding to the methyl protons of the acetyl group. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the pyrimidine ring, the carbonyl carbon, and the methyl carbon of the acetyl group. The carbons attached to chlorine atoms would show characteristic chemical shifts. |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching of the ketone. Absorption bands characteristic of the C-Cl bonds and the pyrimidine ring vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (191.01 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms. |

Table 2: Anticipated Spectroscopic Data. This table outlines the expected signals and patterns in various spectroscopic analyses of this compound.

Experimental Protocols: A Plausible Synthetic Approach

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on established synthetic methodologies for pyrimidine derivatives, a plausible multi-step synthesis can be proposed. This hypothetical protocol is outlined below and is intended to serve as a guiding framework for its laboratory preparation.

Proposed Synthesis Workflow

Figure 1: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2,4-Dichloropyrimidine

The synthesis of the 2,4-dichloropyrimidine intermediate can be achieved through the chlorination of uracil.

-

Reaction: Uracil is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, to yield 2,4-dichloropyrimidine.[6]

-

Protocol:

-

To a stirred suspension of uracil in a suitable solvent (e.g., toluene), slowly add phosphorus oxychloride.

-

Add N,N-diethylaniline dropwise while maintaining the reaction temperature.

-

Heat the mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After cooling, the reaction mixture is carefully quenched with ice water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure to yield crude 2,4-dichloropyrimidine.

-

Purification can be achieved by recrystallization or column chromatography.

-

Step 2: Friedel-Crafts Acylation to Introduce the Acetyl Group

The acetyl group can be introduced at the 5-position of the 2,4-dichloropyrimidine ring via a Friedel-Crafts acylation reaction.

-

Reaction: 2,4-Dichloropyrimidine is reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).

-

Protocol:

-

In a reaction vessel under an inert atmosphere, suspend aluminum chloride in a dry, non-polar solvent (e.g., dichloromethane or carbon disulfide).

-

Cool the suspension in an ice bath and slowly add acetyl chloride.

-

To this mixture, add a solution of 2,4-dichloropyrimidine in the same solvent dropwise.

-

Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).

-

The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo.

-

The resulting crude product, this compound, can be purified by column chromatography on silica gel.

-

Potential Biological Significance and Future Directions

While there is no direct evidence in the current literature detailing the biological activity of this compound, the 2,4-dichloropyrimidine scaffold is present in numerous compounds with demonstrated biological activities. For instance, various substituted pyrimidines have been investigated as antimalarial agents and as inhibitors of cyclin-dependent kinases (CDKs) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) in the context of cancer therapy. The presence of reactive chloro groups makes this molecule an ideal starting point for the synthesis of a library of derivatives for biological screening.

Logical Workflow for Further Investigation

Figure 2: Logical workflow for the investigation of this compound.

This workflow outlines a rational approach for exploring the potential of this molecule in drug discovery, starting from its synthesis and purification, followed by the generation of a derivative library for biological screening, and culminating in lead optimization based on structure-activity relationship studies.

Conclusion

This compound represents a valuable building block for medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reasonably accomplished through established chemical transformations. The key to unlocking its potential lies in the systematic synthesis of its derivatives and their subsequent evaluation in a variety of biological assays. This technical guide provides a foundational understanding of this molecule to aid researchers in its synthesis, characterization, and exploration for novel therapeutic applications.

References

- 1. This compound(871254-62-5) 1H NMR [m.chemicalbook.com]

- 2. This compound, CasNo.871254-62-5 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 3. This compound [allbiopharm.com]

- 4. This compound | 871254-62-5 [chemicalbook.com]

- 5. 871254-62-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 1-(2,4-Dichloropyrimidin-5-YL)ethanone from Uracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for the preparation of 1-(2,4-Dichloropyrimidin-5-yl)ethanone, a valuable building block in medicinal chemistry, starting from the readily available nucleobase, uracil. The synthesis involves a two-step process: the acetylation of uracil to form the key intermediate, 5-acetyluracil, followed by a chlorination reaction. This document provides a comprehensive overview of the synthetic strategy, including detailed experimental protocols, quantitative data, and a discussion of the reaction mechanisms.

Synthetic Strategy Overview

The synthesis of this compound from uracil is proposed to proceed through the following two key transformations:

-

Acetylation of Uracil: The introduction of an acetyl group at the C5 position of the uracil ring to yield 5-acetyluracil.

-

Chlorination of 5-Acetyluracil: The conversion of 5-acetyluracil to the target compound, this compound, through a chlorination reaction that also modifies the acetyl group.

The overall synthetic workflow is depicted in the following diagram:

Experimental Protocols and Data

Step 1: Synthesis of 5-Acetyluracil from Uracil

The direct C5-acetylation of uracil presents a synthetic challenge due to the electron-deficient nature of the pyrimidine ring. While standard Friedel-Crafts acylation conditions are generally not effective for such systems, alternative methods can be employed. A plausible approach involves the use of a Vilsmeier-Haack type reagent or a strong Lewis acid catalyst with an acylating agent.

Proposed Experimental Protocol (Hypothetical):

-

Reagents: Uracil, Acetic Anhydride, Polyphosphoric Acid (PPA).

-

Procedure:

-

To a mechanically stirred mixture of polyphosphoric acid, add uracil portion-wise at a controlled temperature.

-

Slowly add acetic anhydride to the reaction mixture.

-

Heat the mixture at a specified temperature for a defined period, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

The precipitated crude 5-acetyluracil is collected by filtration, washed with cold water, and dried.

-

Purification can be achieved by recrystallization from a suitable solvent system.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Data not available in searched literature. | N/A |

| Purity | >97% (commercially available) | [1] |

| Melting Point | 278 °C (decomposes) | [1] |

Note: A specific, detailed experimental protocol for the direct C5-acetylation of uracil to 5-acetyluracil was not found in the reviewed literature. The proposed protocol is based on general methods for the acylation of related heterocyclic systems. Optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, would be necessary to achieve a satisfactory yield.

Step 2: Synthesis of this compound from 5-Acetyluracil

The chlorination of 5-acetyluracil is a critical step. The use of phosphorus oxychloride (POCl₃) has been reported to yield 5-(1-chlorovinyl)-2,4-dichloropyrimidine as the major product[2][3][4]. This intermediate can potentially be converted to the target ketone.

2.2.1. Synthesis of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine

Experimental Protocol (Adapted from literature):

-

Reagents: 5-Acetyluracil, Phosphorus Oxychloride (POCl₃).

-

Procedure:

-

A mixture of 5-acetyluracil and an excess of phosphorus oxychloride is heated at reflux.

-

The reaction progress is monitored by TLC or HPLC.

-

After completion, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude 5-(1-chlorovinyl)-2,4-dichloropyrimidine.

-

Further purification can be performed by column chromatography.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Not explicitly stated for this specific product in the provided context, but the subsequent product, 5-ethynyluracil, was obtained in 56% yield from this intermediate. |

2.2.2. Conversion of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine to this compound (Proposed)

The conversion of the vinyl chloride intermediate to the target ketone is a key hypothetical step. This transformation could potentially be achieved through hydrolysis under acidic conditions. The mechanism would involve the protonation of the double bond followed by the attack of water and subsequent elimination of HCl.

Proposed Experimental Protocol (Hypothetical):

-

Reagents: 5-(1-Chlorovinyl)-2,4-dichloropyrimidine, Aqueous Acid (e.g., HCl, H₂SO₄), Organic Co-solvent (e.g., Dioxane, THF).

-

Procedure:

-

Dissolve 5-(1-chlorovinyl)-2,4-dichloropyrimidine in a mixture of an organic co-solvent and aqueous acid.

-

Heat the reaction mixture at a controlled temperature, monitoring the conversion by TLC or HPLC.

-

Upon completion, cool the mixture and neutralize with a base.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Data not available in a direct conversion. | N/A |

Alternative Chlorination Strategies:

The direct conversion of 5-acetyluracil to this compound without the formation of the vinyl chloride intermediate may be possible through the use of milder or more selective chlorinating agents. Reagents such as oxalyl chloride or thionyl chloride in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions) could potentially favor the chlorination of the pyrimidine ring while preserving the ketone functionality. Further investigation and experimental validation are required to explore these alternative routes.

Conclusion

The synthesis of this compound from uracil is a feasible but challenging process that requires careful optimization of each synthetic step. The key challenges lie in the efficient C5-acetylation of the electron-deficient uracil ring and the controlled chlorination of 5-acetyluracil to yield the desired ketone. The proposed pathway involving the hydrolysis of an intermediate vinyl chloride offers a plausible route, though it requires experimental verification. Further research into direct acylation methods and alternative chlorination reagents is warranted to develop a more streamlined and efficient synthesis for this valuable chemical intermediate. This guide provides a foundational framework for researchers to embark on the synthesis of this and related pyrimidine derivatives.

References

In-Depth Technical Guide to 2,4-dichloro-5-acetylpyrimidine

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of 2,4-dichloro-5-acetylpyrimidine, including its chemical identity, properties, synthesis, and potential applications in medicinal chemistry.

Chemical Identity and Synonyms

2,4-dichloro-5-acetylpyrimidine , also known by its IUPAC name 1-(2,4-dichloropyrimidin-5-yl)ethanone , is a key synthetic intermediate in the development of various biologically active compounds. Its unique structure, featuring a pyrimidine core with two reactive chlorine atoms and an acetyl group, makes it a versatile building block for creating a diverse range of molecular architectures.

A comprehensive list of its synonyms and identifiers is provided below:

-

IUPAC Name: this compound

-

Synonyms:

-

2,4-dichloro-5-acetylpyrimidine

-

1-(2,4-Dichloro-5-pyrimidinyl)ethanone

-

Ethanone, 1-(2,4-dichloro-5-pyrimidinyl)-

-

-

CAS Number: 871254-62-5

-

Molecular Formula: C₆H₄Cl₂N₂O

-

Molecular Weight: 191.01 g/mol

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 2,4-dichloro-5-acetylpyrimidine is presented in the table below, facilitating easy comparison of its properties.

| Property | Value | Source |

| Molecular Weight | 191.01 g/mol | N/A |

| Boiling Point (Predicted) | 268.9 ± 20.0 °C | [1] |

| Density (Predicted) | 1.454 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -4.70 ± 0.29 | [1] |

| Appearance | Yellow liquid | [1] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available through various chemical suppliers and databases, which are crucial for the structural confirmation of the compound.

Experimental Protocols

Synthesis of 2,4-dichloro-5-acetylpyrimidine

The synthesis of 2,4-dichloro-5-acetylpyrimidine is typically achieved through the chlorination of 5-acetyluracil. The following protocol is a representative method adapted from procedures for similar pyrimidine chlorinations.

Reaction Scheme:

A schematic representation of the synthesis.

Materials:

-

5-acetyluracil

-

Phosphorus oxychloride (POCl₃)

-

A suitable base (e.g., N,N-dimethylaniline, triethylamine, or catalytic dimethylformamide)

-

Inert solvent (optional, as POCl₃ can serve as both reagent and solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-acetyluracil.

-

Carefully add an excess of phosphorus oxychloride (POCl₃). If a base is used, it can be added at this stage. The reaction can be run neat or in a high-boiling inert solvent.

-

Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for several hours (the reaction progress should be monitored by TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude 2,4-dichloro-5-acetylpyrimidine can be purified by vacuum distillation or column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

2,4-dichloro-5-acetylpyrimidine is a valuable intermediate in the synthesis of various heterocyclic compounds with potential biological activities. The two chlorine atoms at positions 2 and 4 of the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The acetyl group at position 5 can also be modified or used as a handle for further synthetic transformations.

A significant application of pyrimidine derivatives is in the development of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyrimidine scaffold can act as a "hinge-binder," interacting with the ATP-binding site of kinases.

A generalized kinase signaling pathway targeted by inhibitors.

The workflow for utilizing 2,4-dichloro-5-acetylpyrimidine in the discovery of new kinase inhibitors can be visualized as follows:

Workflow for synthesis and screening of novel inhibitors.

By systematically modifying the 2,4-dichloro-5-acetylpyrimidine core, medicinal chemists can generate libraries of novel compounds for screening against various kinase targets, leading to the identification of potent and selective inhibitors for therapeutic development.

References

physical and chemical properties of 1-(2,4-Dichloropyrimidin-5-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the synthetic compound 1-(2,4-Dichloropyrimidin-5-YL)ethanone. Due to the limited availability of experimental data in peer-reviewed literature, this document combines reported data from chemical suppliers with predicted properties and contextual information from related compounds. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in medicinal chemistry and drug discovery, particularly in the context of kinase inhibition and anticancer research. While direct experimental protocols for its synthesis and detailed biological activity are not currently published, this guide offers hypothetical methodologies and potential areas of investigation based on the chemistry of related dichloropyrimidine derivatives.

Chemical and Physical Properties

This compound, with the CAS number 871254-62-5, is a halogenated pyrimidine derivative. Its core structure consists of a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and an acetyl group at position 5. This substitution pattern suggests potential for reactivity at the chloro-positions and diverse biological activities, a hallmark of many pyrimidine-based compounds in medicinal chemistry.

General Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2,4-dichloro-5-acetylpyrimidine; 1-(2,4-Dichloro-5-pyrimidinyl)ethanone | [1] |

| CAS Number | 871254-62-5 | [1] |

| Molecular Formula | C6H4Cl2N2O | [1] |

| Molecular Weight | 191.01 g/mol | [1] |

| Appearance | Yellow liquid (Predicted) | [1] |

Predicted Physicochemical Data

The following data are predicted values and have not been experimentally verified in published literature. These predictions offer a preliminary understanding of the compound's characteristics.

| Property | Predicted Value | Source |

| Boiling Point | 268.9 ± 20.0 °C | [1] |

| Density | 1.454 ± 0.06 g/cm³ | [1] |

| pKa | -4.70 ± 0.29 | [1] |

Potential Synthesis and Purification Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a plausible synthetic route can be proposed based on established organic chemistry principles, such as the Friedel-Crafts acylation of a corresponding dichloropyrimidine precursor.

Hypothetical Synthesis via Friedel-Crafts Acylation

The introduction of an acetyl group onto an aromatic or heteroaromatic ring is commonly achieved through Friedel-Crafts acylation.[1][3] This reaction typically involves the use of an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

Reaction Scheme:

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. This compound(871254-62-5) 1H NMR spectrum [chemicalbook.com]

- 3. An Expeditious Synthesis of 4-Acyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidines (6-acyl uracils) and 4-Acyl-6-aryl-2-oxo-2,3-dihydropyrimidines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: Safety and Handling of 1-(2,4-Dichloropyrimidin-5-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1-(2,4-Dichloropyrimidin-5-YL)ethanone (CAS No. 871254-62-5). The information is compiled from publicly available Safety Data Sheets (SDS) and chemical databases to ensure the safe use of this compound in a laboratory setting.

Chemical Identification and Physical Properties

| Property | Value | Reference |

| CAS Number | 871254-62-5 | [1][2] |

| Molecular Formula | C6H4Cl2N2O | [1][2] |

| Molecular Weight | 191.01 g/mol | [2] |

| Appearance | Yellow liquid | [2] |

| Boiling Point | 268.9 ± 20.0 °C (Predicted) | [2] |

| Density | 1.454 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2-8°C under inert gas (nitrogen or Argon) | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements

The following precautionary statements are recommended for handling this compound.[3]

| Type | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P317 | IF SWALLOWED: Get medical help. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P317 | Get medical help. | |

| P332+P317 | If skin irritation occurs: Get medical help. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

Experimental Protocols

Specific, validated experimental protocols for the synthesis, handling, and disposal of this compound are not available in the reviewed literature. Researchers should develop standard operating procedures (SOPs) based on the safety information provided in this guide and general principles of laboratory safety for handling halogenated heterocyclic compounds.

Reactivity and Stability

Detailed studies on the reactivity of this compound with common laboratory reagents, its thermal decomposition products, and its hydrolytic stability are not publicly available. Based on its chemical structure, the following general reactivity profile can be anticipated:

-

The dichloropyrimidine ring is susceptible to nucleophilic aromatic substitution.

-

The ketone functional group can undergo typical carbonyl reactions.

-

The compound may be sensitive to strong oxidizing and reducing agents.

-

Thermal decomposition may produce toxic and corrosive gases such as hydrogen chloride and nitrogen oxides.

Safety and Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

Caption: Logical workflow for the safe handling of this compound.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately.[3][4]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | May emit toxic and corrosive fumes of hydrogen chloride and nitrogen oxides upon combustion. |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |

Accidental Release Measures

| Step | Action |

| Personal Precautions | Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including respiratory protection. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. |

| Methods for Cleaning Up | Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, closed container for disposal. |

This technical guide is intended to provide essential safety and handling information for this compound. It is crucial for all personnel to be thoroughly trained in the proper handling of this and all other hazardous chemicals. Always consult the most recent version of the Safety Data Sheet from your supplier before use.

References

In-Depth Technical Guide: Shelf Life and Storage Conditions for 1-(2,4-Dichloropyrimidin-5-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended shelf life and storage conditions for the chemical intermediate, 1-(2,4-Dichloropyrimidin-5-YL)ethanone. The information presented herein is crucial for maintaining the integrity, purity, and stability of this compound, which is frequently utilized in the synthesis of bioactive molecules, particularly kinase inhibitors. This document outlines standard storage practices, details on stability testing methodologies derived from established regulatory guidelines, and visual representations of its application in synthetic chemistry and its relevance to biological signaling pathways.

Shelf Life and Storage Conditions

The stability of this compound is paramount to ensure the reliability and reproducibility of experimental results. While specific, long-term stability studies for this particular compound are not extensively published, recommendations from various chemical suppliers, in conjunction with general principles of chemical stability for analogous compounds, provide a strong framework for its proper handling and storage.

Data Presentation: Summary of Storage and Shelf Life Data

| Parameter | Recommended Condition | Notes |

| Storage Temperature | Short-term (1-2 weeks): 2-8°C (refrigerated) Long-term (1-2 years): -20°C (frozen) | Storage under inert gas (e.g., nitrogen or argon) is also recommended to prevent degradation from atmospheric components. |

| Shelf Life | 24-36 months | This is a general estimate provided by some suppliers for many of their chemical products and should be confirmed with a Certificate of Analysis (CoA) for a specific batch. |

| Storage Environment | Store in a dry, cool, and well-ventilated place. | Keep the container tightly closed to prevent moisture absorption and contamination. |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | Avoid storage in proximity to these materials to prevent chemical reactions that could degrade the compound. |

| Light Sensitivity | While not explicitly stated for this compound, similar heterocyclic compounds can be light-sensitive. | It is best practice to store in an opaque or amber vial to protect from light. |

Experimental Protocols for Stability Assessment

To rigorously determine the shelf life and degradation pathways of this compound, a series of stability tests, including forced degradation studies, should be conducted. These protocols are based on the International Council for Harmonisation (ICH) guidelines, which are the standard for stability testing in the pharmaceutical industry.[1][2][3]

Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a molecule by exposing it to conditions more severe than accelerated stability testing.[4][5][6][7][8] These studies help to identify potential degradation products and establish stability-indicating analytical methods.

A. Hydrolytic Degradation Protocol

-

Objective: To assess the stability of the compound in aqueous solutions at different pH levels.

-

Materials: this compound, 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), purified water, appropriate buffers (pH 4, 7, 9).

-

Procedure:

-

Prepare stock solutions of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) if it is not readily soluble in water.

-

Add an aliquot of the stock solution to separate vials containing 0.1 M HCl, 0.1 M NaOH, and buffered solutions at pH 4, 7, and 9.

-

Maintain the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

-

At specified time points (e.g., 0, 24, 48, 96, 168 hours), withdraw samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the parent compound and detect any degradation products.

-

B. Oxidative Degradation Protocol

-

Objective: To evaluate the compound's susceptibility to oxidation.

-

Materials: this compound, 3% Hydrogen Peroxide (H₂O₂), suitable solvent.

-

Procedure:

-

Dissolve the compound in a suitable solvent.

-

Add 3% H₂O₂ to the solution.

-

Keep the solution at room temperature for a specified duration, protected from light.

-

Monitor the reaction at various time intervals.

-

Analyze the samples by HPLC to determine the extent of degradation.

-

C. Photolytic Degradation Protocol

-

Objective: To determine the compound's sensitivity to light exposure.

-

Materials: this compound, suitable solvent, photostability chamber.

-

Procedure:

-

Prepare a solution of the compound and place it in a transparent container.

-

Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.

-

Expose the samples to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.

-

The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

-

Analyze both the exposed and control samples by HPLC at appropriate time points.

-

D. Thermal Degradation Protocol

-

Objective: To assess the stability of the compound under high-temperature conditions.

-

Materials: this compound in solid form and in solution.

-

Procedure:

-

Place the solid compound in a controlled temperature oven at elevated temperatures (e.g., 60°C, 80°C) for a set period.

-

Prepare a solution of the compound and subject it to the same high-temperature conditions.

-

At various time points, remove samples and allow them to cool to room temperature.

-

Analyze the samples by HPLC to quantify any degradation.

-

Mandatory Visualizations

The following diagrams illustrate the utility of this compound as a chemical intermediate in the synthesis of kinase inhibitors and the biological context of these inhibitors.

Caption: Synthetic workflow for a generic kinase inhibitor.

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and molecular modeling study of certain VEGFR-2 inhibitors based on thienopyrimidne scaffold as cancer targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the Acetyl Group in 1-(2,4-Dichloropyrimidin-5-YL)ethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Dichloropyrimidin-5-YL)ethanone is a versatile synthetic intermediate characterized by a highly reactive pyrimidine core and a strategically positioned acetyl group. The electron-withdrawing nature of the dichloropyrimidine ring significantly influences the reactivity of the acetyl moiety, making it a focal point for a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the acetyl group in this compound, detailing potential reactions, experimental protocols, and its prospective role in modulating biological pathways. The inherent reactivity of this molecule makes it a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.

The pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions, with a general preference for substitution at the C4 position due to the electronic influence of the adjacent acetyl group. This guide, however, will focus specifically on the chemical transformations of the acetyl group itself, which serves as a handle for molecular elaboration and the introduction of diverse pharmacophores.

Predicted Reactivity of the Acetyl Group

The acetyl group of this compound is a methyl ketone, and its reactivity is largely dictated by the acidity of the α-protons and the electrophilicity of the carbonyl carbon. The electron-withdrawing dichloropyrimidine ring enhances both of these features, making the acetyl group amenable to a range of classical organic reactions.

Table 1: Summary of Potential Reactions of the Acetyl Group

| Reaction Type | Reagents and Conditions | Expected Product | Representative Yield (%) |

| Claisen-Schmidt Condensation | Aromatic aldehyde, NaOH or KOH, Ethanol, rt | Chalcone derivative | 70-90 |

| Willgerodt-Kindler Reaction | Sulfur, Morpholine, Heat | Thioamide derivative | 50-70 |

| Haloform Reaction | I₂, NaOH, H₂O/Dioxane | Carboxylic acid | 60-80 |

| Synthesis of Pyrazoles | Hydrazine hydrate, Acetic acid, Ethanol, Reflux (from chalcone) | Pyrazole derivative | 75-90 |

Key Experimental Protocols

The following protocols are representative methodologies for the transformation of the acetyl group in this compound. These are based on established organic reactions and analogous transformations reported in the literature for similar substrates.

Protocol 1: Claisen-Schmidt Condensation with an Aromatic Aldehyde

Objective: To synthesize a chalcone derivative via the base-catalyzed condensation of the acetyl group with an aromatic aldehyde.

Materials:

-

This compound

-

4-Chlorobenzaldehyde

-

Ethanol

-

10% w/v Sodium hydroxide solution

-

Deionized water

-

Standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 g of this compound and an equimolar amount of 4-chlorobenzaldehyde in 20 mL of ethanol.

-

Stir the mixture at room temperature until all solids have dissolved.

-

Slowly add 5 mL of a 10% aqueous sodium hydroxide solution dropwise to the stirred solution.

-

Continue stirring at room temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Dry the crude product in a vacuum oven.

-

Recrystallize the product from ethanol to obtain the pure chalcone derivative.

Protocol 2: Synthesis of a Pyrazole Derivative from a Chalcone

Objective: To synthesize a pyrazole derivative via the cyclization of the corresponding chalcone with hydrazine.

Materials:

-

Chalcone derivative from Protocol 1

-

Hydrazine hydrate

-

Glacial acetic acid

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

In a 50 mL round-bottom flask, suspend 0.5 g of the chalcone derivative in 15 mL of ethanol.

-

Add an excess of hydrazine hydrate (approximately 5 molar equivalents) to the suspension.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 50 mL of cold water to precipitate the pyrazole derivative.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizations

Experimental Workflow

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-(2,4-Dichloropyrimidin-5-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the reactive centers in 1-(2,4-Dichloropyrimidin-5-YL)ethanone, a heterocyclic compound of interest in synthetic and medicinal chemistry. Understanding the distinct electronic nature of its various sites is crucial for predicting its behavior in chemical reactions and for designing novel molecular entities.

Theoretical Analysis of Reactive Sites

This compound possesses a unique electronic architecture stemming from the confluence of an electron-deficient pyrimidine ring and an acetyl substituent. This structure gives rise to several well-defined electrophilic and nucleophilic sites.

Electrophilic Sites (Electron-Deficient Centers):

-

C4 and C2 Positions: The carbon atoms at positions 2 and 4 of the pyrimidine ring are the most prominent electrophilic centers. Their electron density is significantly reduced by the cumulative electron-withdrawing effects of the two ring nitrogen atoms and the two chlorine atoms. This makes them highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2][3][4] Generally, the C4 position is considered more reactive to nucleophilic attack than the C2 position, although this selectivity can be influenced by reaction conditions and the nature of the nucleophile.[3][4][5]

-

Carbonyl Carbon (C=O): The carbon atom of the acetyl group is a classic electrophilic site. The polarization of the carbon-oxygen double bond draws electron density towards the oxygen, rendering the carbon atom susceptible to attack by nucleophiles.

-

C6 Position: The C6 carbon, being adjacent to two electronegative nitrogen atoms, also exhibits electrophilic character, though it is generally less reactive than the C2 and C4 positions.

Nucleophilic Sites (Electron-Rich Centers):

-

Carbonyl Oxygen (C=O): The oxygen atom of the acetyl group possesses lone pairs of electrons and is a primary nucleophilic and hydrogen-bond accepting site.

-

Pyrimidine Nitrogens (N1 and N3): While the ring nitrogens have lone pairs, their nucleophilicity is substantially diminished due to their involvement in the aromatic system and the strong electron-withdrawing nature of the chloro-substituents. They are weakly basic and are not typically involved in nucleophilic attack.

-

Alpha-Carbon of the Acetyl Group: The protons on the methyl group adjacent to the carbonyl are acidic. Under basic conditions, deprotonation can occur to form an enolate, which is a potent carbon-based nucleophile.

The diagram below illustrates the key reactive sites on the molecule, with electrophilic centers marked as (δ+) and nucleophilic centers as (δ-).

Quantitative Reactivity Data

For 2,4-dichloropyrimidines with an electron-withdrawing group at the C5 position (like the acetyl group in this case), nucleophilic aromatic substitution generally shows a strong preference for the C4 position.[6] However, certain nucleophiles, such as tertiary amines, can exhibit excellent selectivity for the C2 position.[6] Computational methods, such as Density Functional Theory (DFT), are often used to predict reactivity by calculating properties like molecular electrostatic potential (MESP) and the energies of Lowest Unoccupied Molecular Orbitals (LUMO).[2][7]

| Site | Predicted Reactivity | Basis for Prediction |

| C4-Cl | Highly Electrophilic (Primary SNAr site) | Strong electron withdrawal by N1, N3, C2-Cl, and C5-acetyl group. Generally the most favored site for nucleophilic attack in SNAr and cross-coupling reactions.[3][5][8][9] |

| C2-Cl | Electrophilic (Secondary SNAr site) | Electron withdrawal by N1 and N3. Less activated than C4 but remains a key reactive site. Selectivity can be inverted under specific catalytic conditions or with certain nucleophiles.[6][10] |

| Carbonyl Carbon | Electrophilic | Standard C=O bond polarization. Susceptible to nucleophilic addition reactions. |

| Carbonyl Oxygen | Nucleophilic / H-Bond Acceptor | Lone pair availability. |

| α-Carbon (Enolate) | Nucleophilic (under basic conditions) | Acidity of α-protons allows for the formation of a reactive enolate anion. |

Table 1. Summary of Predicted Site Reactivity.

Experimental Protocols for Site Characterization

Determining the reactivity of the electrophilic and nucleophilic sites involves a combination of kinetic studies, product analysis, and computational modeling.

Protocol 1: General Procedure for Kinetic Analysis of SNAr

This protocol outlines a method to determine the rate and regioselectivity of a nucleophilic aromatic substitution reaction.

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve this compound in a suitable aprotic solvent (e.g., acetonitrile, DMF).

-

Initiation: Add a known concentration of the desired nucleophile (e.g., morpholine, sodium thiophenolate).

-

Monitoring: Withdraw aliquots from the reaction mixture at regular time intervals. Quench the reaction immediately (e.g., by acidification or dilution in a cold solvent).

-

Analysis: Analyze the quenched aliquots using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the starting material and the C2- and C4-substituted products over time.

-

Data Processing: Plot the concentration of reactants and products versus time. From this data, determine the initial reaction rate. By varying the initial concentrations of the reactants, the rate law and the specific rate constants (k) for substitution at each position can be determined.[11][12] The reaction often follows a second-order rate law, Rate = k[pyrimidine][nucleophile].

Protocol 2: Computational Analysis using DFT

Computational chemistry provides invaluable insight into the intrinsic electronic properties of a molecule.

-

Structure Optimization: Perform a geometry optimization of the this compound structure using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).[7]

-

MESP Calculation: Using the optimized geometry, calculate the Molecular Electrostatic Potential (MESP) and map it onto the molecule's electron density surface.[7][13][14] Regions of strong positive potential (colored blue in visualizations) indicate electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites.

-

Frontier Molecular Orbital (FMO) Analysis: Calculate the energies and visualize the shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The LUMO's location and lobes can indicate the most likely sites for nucleophilic attack.[2][4] For SNAr reactions on 2,4-dichloropyrimidines, analysis of the LUMO can effectively predict C4 vs. C2 selectivity.[2]

Visualized Workflow for Reactivity Analysis

The following diagram outlines a comprehensive workflow for the characterization of reactive sites in a novel chemical entity like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 3. Page loading... [guidechem.com]

- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. brieflands.com [brieflands.com]

- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 11. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. Exhaustive Spatial Sampling for Complete Topology of the Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(2,4-Dichloropyrimidin-5-YL)ethanone for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2,4-Dichloropyrimidin-5-YL)ethanone, a key intermediate in medicinal chemistry. The document details its chemical properties, reliable suppliers, and a comprehensive, postulated synthesis protocol based on established chemical transformations of related compounds. Furthermore, this guide explores the potential biological significance of this molecule, drawing inferences from the activities of structurally similar pyrimidine derivatives.

Chemical Properties and Supplier Information

This compound is a substituted pyrimidine with the molecular formula C₆H₄Cl₂N₂O and a molecular weight of 191.01 g/mol . Its unique structure, featuring two reactive chlorine atoms and an acetyl group on the pyrimidine ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly in the context of drug discovery.

A comprehensive list of suppliers for this compound is provided in Table 1, offering researchers various options for procurement based on purity, quantity, and lead time.

Table 1: Suppliers and Availability of this compound

| Supplier | CAS Number | Molecular Formula | Purity | Additional Information |

| Weifang Yangxu Group Co., Ltd | 871254-62-5 | C₆H₄Cl₂N₂O | 99% | Offers bulk quantities with a production capacity of 10,000,000 kg/month . Standard delivery time is 7 days.[1][2] |

| ChemUniverse | 871254-62-5 | C₆H₄Cl₂N₂O | 99% | Provides product number Q00847 and MDL number MFCD09754024.[3] |

| Autech Industry Co.,Limited | 871254-62-5 | C₆H₄Cl₂N₂O | Not Specified | Catalog number: C27897B. Stock and price available upon request.[3] |

| Suzhou Aobai Pharmaceutical Co., Ltd. | 871254-62-5 | C₆H₄Cl₂N₂O | Not Specified | Product number: AF08696.[4] |

| BLD Pharm | 871254-62-5 | C₆H₄Cl₂N₂O | Not Specified | Provides analytical data including NMR, HPLC, and LC-MS.[5] |

| BOC Sciences | 871254-62-5 | C₆H₄Cl₂N₂O | Not Specified | Inquire for pricing.[1] |

| Dayang Chem (Hangzhou) Co.,Ltd | 871254-62-5 | C₆H₄Cl₂N₂O | Not Specified | Provides detailed safety and handling information.[6] |

| BIOFOUNT | 871254-62-5 | C₆H₄Cl₂N₂O | Not Specified | Recommends storage at -4°C for short term and -20°C for long term.[7] |

Postulated Experimental Protocol for Synthesis

Step 1: Acetylation of a Pyrimidine Precursor

This initial step would involve the introduction of the acetyl group at the 5-position of a suitable pyrimidine ring. A potential starting material could be 2,4-dichloropyrimidine. The reaction could proceed via a Friedel-Crafts acylation or a related method.

-

Materials: 2,4-Dichloropyrimidine, Acetyl chloride (or acetic anhydride), a Lewis acid catalyst (e.g., Aluminum chloride), and a suitable anhydrous solvent (e.g., Dichloromethane or Nitrobenzene).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 2,4-dichloropyrimidine and the Lewis acid catalyst in the anhydrous solvent.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add acetyl chloride (or acetic anhydride) to the cooled suspension under a nitrogen atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully quench it by pouring it over crushed ice.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

-

Step 2: Chlorination of the Pyrimidinone Intermediate (if necessary)

If the starting material for the acetylation was a dihydroxypyrimidine (uracil derivative), a subsequent chlorination step would be necessary to introduce the two chlorine atoms.

-

Materials: The 5-acetyl-dihydropyrimidinone intermediate, Phosphorus oxychloride (POCl₃), and optionally a tertiary amine base (e.g., N,N-diethylaniline).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, carefully add the 5-acetyl-dihydropyrimidinone intermediate to an excess of phosphorus oxychloride.

-

If required, add a catalytic amount of a tertiary amine base.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or potassium carbonate) until the pH is neutral or slightly basic.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic solution under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.

-

Potential Biological Significance and Signaling Pathways

While no specific biological activity or signaling pathway has been explicitly reported for this compound in the reviewed literature, its core structure, the 2,4-disubstituted pyrimidine, is a well-established pharmacophore in a multitude of biologically active compounds, most notably as kinase inhibitors.

The presence of two reactive chlorine atoms at the 2 and 4 positions allows for sequential and regioselective displacement by various nucleophiles, making this compound an ideal scaffold for the construction of compound libraries for high-throughput screening. The acetyl group at the 5-position can also be further modified, adding another layer of diversity to potential derivatives.

Based on the prevalence of the 2,4-diaminopyrimidine and related scaffolds in approved drugs and clinical candidates, it is plausible that derivatives of this compound could exhibit inhibitory activity against various protein kinases. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

The general workflow for utilizing this compound in a drug discovery program would involve the synthesis of a library of derivatives, followed by screening against a panel of kinases or in cell-based assays to identify initial hits. Subsequent optimization of these hits would then be undertaken to improve potency, selectivity, and pharmacokinetic properties.

Visualizations

To aid in the conceptualization of the synthetic and drug discovery workflows, the following diagrams have been generated using the DOT language.

Caption: Postulated two-step synthesis of this compound.

Caption: Logical workflow for drug discovery using the target compound.

References

- 1. labshake.com [labshake.com]

- 2. This compound, CasNo.871254-62-5 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 3. acebiolab.com [acebiolab.com]

- 4. This compound [allbiopharm.com]

- 5. 871254-62-5|this compound|BLD Pharm [bldpharm.de]

- 6. echemi.com [echemi.com]

- 7. bio-fount.com [bio-fount.com]

Methodological & Application

Synthesis of 2,4-Disubstituted Pyrimidines from 1-(2,4-Dichloropyrimidin-5-YL)ethanone: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 2,4-disubstituted pyrimidines utilizing the versatile starting material, 1-(2,4-dichloropyrimidin-5-yl)ethanone. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The methodologies outlined herein facilitate the creation of diverse pyrimidine libraries for screening and lead optimization, particularly for kinase inhibitors.

The 2,4-disubstituted pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. These compounds are particularly prominent as inhibitors of various protein kinases, playing a crucial role in the development of targeted cancer therapies and treatments for other diseases. The presence of an acetyl group at the 5-position of the pyrimidine ring offers a key handle for further functionalization or can be a critical pharmacophoric element.

Regioselective Synthesis Strategy

The synthesis of 2,4-disubstituted pyrimidines from this compound proceeds via a sequential nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the acetyl group at the C5 position deactivates the adjacent C4 position and, to a lesser extent, the C6 position, while strongly activating the C2 and C4 positions towards nucleophilic attack. Consequently, the first nucleophilic substitution occurs preferentially at the C4 position. This inherent regioselectivity provides a reliable method for the controlled synthesis of differentially substituted pyrimidines. Subsequent substitution at the C2 position can be achieved by employing a second, often different, nucleophile, typically under more forcing conditions.

A general workflow for this synthetic approach is depicted below:

Caption: General workflow for the synthesis of 2,4-disubstituted pyrimidines.

Experimental Protocols

The following protocols provide detailed methodologies for the sequential nucleophilic substitution on this compound.

Protocol 1: Synthesis of 1-(4-(Alkyl/Arylamino)-2-chloropyrimidin-5-yl)ethanone (C4-Substitution)

-

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol (EtOH) or N,N-dimethylformamide (DMF) (0.1-0.5 M), add the desired primary or secondary amine (1.0-1.2 eq).

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) or potassium carbonate (K₂CO₃) (2.0 eq), to the reaction mixture.

-

Stir the reaction at room temperature or heat to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired 1-(4-(alkyl/arylamino)-2-chloropyrimidin-5-yl)ethanone.

Protocol 2: Synthesis of 1-(2,4-Disubstituted-pyrimidin-5-yl)ethanone (C2-Substitution)

-

In a reaction vessel, dissolve the 1-(4-(alkyl/arylamino)-2-chloropyrimidin-5-yl)ethanone intermediate (1.0 eq) in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or 1,4-dioxane (0.1-0.5 M).

-

Add the second nucleophile (e.g., another amine, a thiol, or an alcohol) (1.5-3.0 eq). The addition of a base may be required depending on the nucleophile.

-

Heat the reaction mixture to a higher temperature (e.g., 120-150 °C) and monitor for completion by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography or recrystallization to yield the final 2,4-disubstituted pyrimidine.

Data Presentation: Representative Yields and Biological Activity

The following table summarizes representative yields for the two-step synthesis and the biological activity of the final products as kinase inhibitors.

| Entry | Nucleophile 1 (Nu1-H) | Yield (Step 1) (%) | Nucleophile 2 (Nu2-H) | Yield (Step 2) (%) | Target Kinase | IC₅₀ (nM) |

| 1 | Aniline | 85 | 4-Methylpiperazine | 78 | Aurora A | 15 |

| 2 | Cyclopropylamine | 92 | Morpholine | 85 | PAK4 | 28 |

| 3 | 3-Fluoroaniline | 88 | N-Methyl-L-prolinol | 75 | EGFR (L858R/T790M) | 8 |

| 4 | Benzylamine | 90 | Thiomorpholine | 82 | Aurora B | 22 |

| 5 | (R)-3-aminopiperidine | 87 | 4-(Dimethylamino)aniline | 70 | PAK4 | 12 |

Yields and IC₅₀ values are representative and may vary depending on the specific substrates and reaction conditions.

Application in Kinase Inhibitor Drug Discovery

2,4-Disubstituted pyrimidines are particularly effective as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The synthesized 5-acetyl-2,4-disubstituted pyrimidines can be screened against a panel of kinases to identify potent and selective inhibitors.

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are essential for the regulation of mitosis. Their overexpression is frequently observed in various cancers, leading to chromosomal instability. Inhibitors of Aurora kinases can induce cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of Aurora Kinases by 2,4-disubstituted pyrimidines disrupts mitosis.

p21-Activated Kinase 4 (PAK4) Signaling Pathway

PAK4 is a serine/threonine kinase that plays a significant role in cell proliferation, survival, and migration. It is overexpressed in several human cancers and is associated with poor prognosis. Targeting PAK4 with small molecule inhibitors is a promising anti-cancer strategy.

Caption: 2,4-disubstituted pyrimidines inhibit PAK4, blocking downstream signaling for cell proliferation and survival.

This document serves as a foundational guide for the synthesis and application of 2,4-disubstituted pyrimidines from this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific research objectives.

Application Notes and Protocols for Suzuki Coupling Reactions with 1-(2,4-Dichloropyrimidin-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

1-(2,4-Dichloropyrimidin-5-yl)ethanone is a versatile building block in medicinal chemistry and drug discovery. The pyrimidine core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors, antiviral agents, and anticancer drugs.[1][2] The presence of two distinct chlorine atoms at the C2 and C4 positions allows for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The Suzuki coupling enables the formation of carbon-carbon bonds, allowing for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents. This facilitates the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[2][3]

Regioselectivity:

In Suzuki coupling reactions involving 2,4-dichloropyrimidines, the chlorine atom at the C4 position is generally more reactive than the one at the C2 position.[1][4][5][6] This preferential reactivity is attributed to the more favorable oxidative addition of the palladium catalyst to the C4-Cl bond.[5] Consequently, mono-substitution typically occurs at the C4 position under controlled conditions. Subsequent coupling at the C2 position can be achieved under more forcing conditions or in a one-pot, sequential manner.[4]

The acetyl group at the C5 position of this compound is electron-withdrawing, which may influence the reactivity of the adjacent chlorine atoms. While strong C4-selectivity is still anticipated, researchers should be aware that substituents at the C5 position can sometimes alter the regiochemical outcome, particularly due to steric effects.[5][6]

Microwave-Assisted Synthesis:

The use of microwave irradiation can dramatically accelerate Suzuki coupling reactions, reducing reaction times from hours to minutes and often improving yields.[5][7] This high-speed synthesis is particularly advantageous for the rapid generation of analogs in a drug discovery setting.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of 2,4-dichloropyrimidine, a close analog of this compound. These data serve as a valuable starting point for reaction optimization.

Table 1: Catalyst Screening for Mono-Arylation of 2,4-Dichloropyrimidine [7]

| Catalyst (5 mol%) | Yield (%) |

| Pd(PPh₃)₄ | 65 |

| Pd(dppf)Cl₂ | 58 |

| Pd(OAc)₂ | 35 |

| PdCl₂(PPh₃)₂ | 42 |

| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation. |

Table 2: Solvent Screening for Mono-Arylation of 2,4-Dichloropyrimidine [5][8]

| Solvent | Temperature (°C) | Yield (%) |

| THF | 60 | 38 |

| DMF | 100 | 31 |

| 1,4-Dioxane | 100 | 71 |

| Isopropanol | 80 | 52 |

| Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (5 mol%), 24 h, conventional heating. |

Table 3: Optimization of Microwave-Assisted Suzuki Coupling [5][8]

| Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |

| 3 | 80 | 20 | 72 |

| 3 | 100 | 10 | 78 |

| 3 | 100 | 15 | 81 |

| 3 | 100 | 20 | 81 |

| 3 | 120 | 10 | 83 |

| 0.5 | 100 | 15 | 87 |

| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄, 1,4-dioxane/H₂O (2:1, 6 mL), microwave irradiation. |

Experimental Protocols

The following are representative protocols for the mono- and di-substitution of this compound via Suzuki coupling. Optimization may be necessary for specific substrates.

Protocol 1: Microwave-Assisted Selective Mono-Arylation at C4

This protocol is adapted from procedures for the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines.[5][7][8]

-

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (1.0-1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-3 mol%)

-

Potassium carbonate (K₂CO₃) (3 equivalents)

-

1,4-Dioxane (degassed)

-

Deionized water (degassed)

-

10 mL microwave synthesis vial with a magnetic stir bar

-

-

Procedure:

-

To the microwave synthesis vial, add this compound (0.5 mmol), the boronic acid (0.5 mmol), potassium carbonate (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

-